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Compound of Interest

Compound Name: 2-Cyano-3-fluoropyridine

Cat. No.: B1310978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Cyano-3-fluoropyridine (also known as 3-fluoropyridine-2-carbonitrile), a key intermediate

in the synthesis of various pharmaceuticals. This document presents available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-Cyano-3-
fluoropyridine. Due to the limited publicly available, fully characterized data, some fields are

populated with information from closely related compounds for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data
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Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Solvent

H-4
Data not

available
- - -

H-5
Data not

available
- - -

H-6
Data not

available
- - -

Note: Specific ¹H NMR data for 2-Cyano-3-fluoropyridine is not readily available in the public

domain. Analysis of related structures suggests the aromatic protons would appear in the range

of 7.0-9.0 ppm.

Table 2: ¹³C NMR Spectroscopic Data
Carbon Assignment Chemical Shift (δ, ppm) Solvent

C-2 Data not available -

C-3 Data not available -

C-4 Data not available -

C-5 Data not available -

C-6 Data not available -

CN Data not available -

Note: Experimentally determined ¹³C NMR data for 2-Cyano-3-fluoropyridine is not readily

available. The nitrile carbon typically appears in the range of 110-125 ppm.

Table 3: ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ, ppm) Reference Standard Solvent

Data not available CFCl₃ -
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Note: While the existence of ¹⁹F NMR spectra is noted in databases, specific chemical shift

values for 2-Cyano-3-fluoropyridine are not publicly listed.

Table 4: IR Spectroscopic Data
Frequency (cm⁻¹) Intensity

Vibrational Mode

Assignment

~2230 Strong C≡N stretch

~1600-1400 Medium-Strong
Aromatic C=C and C=N

stretching

~1250-1000 Strong C-F stretch

~800-700 Strong C-H out-of-plane bending

Note: The listed frequencies are characteristic absorptions for similar compounds. Specific

peak values for 2-Cyano-3-fluoropyridine are not fully detailed in public sources.

Table 5: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

122 High [M]⁺ (Molecular Ion)

95 Moderate [M - HCN]⁺

75 Moderate [C₄H₂FN]⁺

Note: The fragmentation pattern is predicted based on the structure. The molecular ion peak is

expected to be prominent.

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

These protocols represent standard practices for the analysis of organic compounds like 2-
Cyano-3-fluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework and the environment of the fluorine

atom.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Dissolve approximately 5-10 mg of 2-Cyano-3-fluoropyridine in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: Approximately 12-16 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: Approximately 200-250 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: Approximately 200-300 ppm.
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Reference: An external or internal reference such as CFCl₃.

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Integrate the signals in the ¹H NMR spectrum.

Reference the chemical shifts to the solvent or internal standard signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer. For the available data on 2-Cyano-3-fluoropyridine, a

Bruker Tensor 27 FT-IR was used.[1]

Sample Preparation (ATR-Neat):[1]

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Place a small drop of liquid 2-Cyano-3-fluoropyridine directly onto the ATR crystal.

Acquire the spectrum.

Data Acquisition:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal is recorded and

automatically subtracted from the sample spectrum.
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Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for

sample introduction.

Sample Introduction (GC-MS):

Dissolve a small amount of 2-Cyano-3-fluoropyridine in a volatile organic solvent (e.g.,

dichloromethane, ethyl acetate).

Inject a small volume (e.g., 1 µL) of the solution into the GC.

The compound is volatilized and separated from the solvent on the GC column before

entering the mass spectrometer.

Ionization (Electron Ionization - EI):

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

This causes the molecule to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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